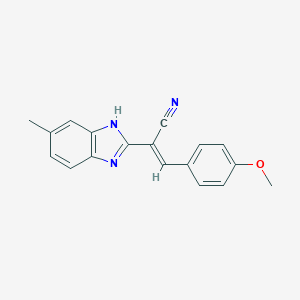
(E)-2-(4-methoxyphenyl)-1-(6-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-methoxyphenyl)-1-(6-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide is an organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenyl)-1-(6-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using methoxybenzene and a suitable electrophile.
Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-2-(4-methoxyphenyl)-1-(6-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (E)-2-(4-methoxyphenyl)-1-(6-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The acrylonitrile group may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(4-methoxyphenyl)-1H-benzimidazole: Lacks the acrylonitrile group but shares the benzimidazole core.
3-(4-methoxyphenyl)-2-(1H-benzimidazol-2-yl)propanoic acid: Contains a propanoic acid group instead of acrylonitrile.
4-methoxyphenyl-2-benzimidazolecarboxamide: Contains a carboxamide group instead of acrylonitrile.
Uniqueness
(E)-2-(4-methoxyphenyl)-1-(6-methyl-1H-1,3-benzimidazol-2-yl)-1-ethenyl cyanide is unique due to the presence of both the benzimidazole and acrylonitrile moieties, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H15N3O |
|---|---|
分子量 |
289.3g/mol |
IUPAC名 |
(E)-3-(4-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H15N3O/c1-12-3-8-16-17(9-12)21-18(20-16)14(11-19)10-13-4-6-15(22-2)7-5-13/h3-10H,1-2H3,(H,20,21)/b14-10+ |
InChIキー |
IIHIUZKFBWYACL-GXDHUFHOSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(C=C3)OC)/C#N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OC)C#N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


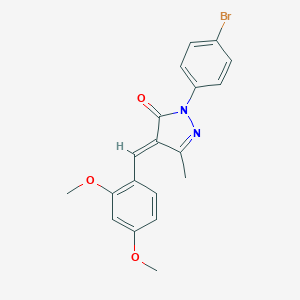
![4-(2-Chlorophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B391457.png)
![4-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391458.png)
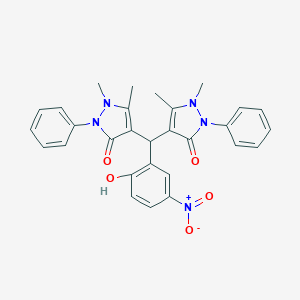

![Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391462.png)
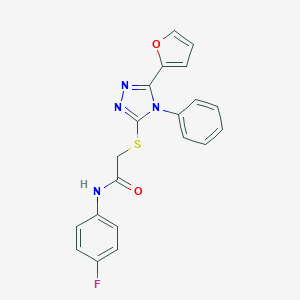
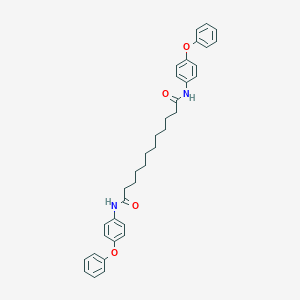

![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}octanohydrazide](/img/structure/B391469.png)
![N-dibenzo[b,d]furan-3-yl-N-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}amine](/img/structure/B391470.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-dibenzo[b,d]furan-3-ylamine](/img/structure/B391473.png)
![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-3-hydroxy-2-naphthohydrazide](/img/structure/B391474.png)
![2-nitro-N'-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B391476.png)
